molecular formula C22H22N2O4S B2896282 2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid CAS No. 305373-00-6

2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid

Cat. No.: B2896282
CAS No.: 305373-00-6
M. Wt: 410.49
InChI Key: STOWRYGXJGGBRU-UHFFFAOYSA-N
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Description

2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid is a complex organic compound that features a unique structure combining a pyrrolidine ring, a piperidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through a coupling reaction, often using a carboxylation reaction or a similar method.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones, share structural similarities.

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidin-4-yl derivatives, are also similar.

    Benzoic Acid Derivatives: Compounds containing the benzoic acid moiety, such as substituted benzoic acids, are related.

Uniqueness

2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid is unique due to its combination of these three distinct structural elements. This unique structure may confer specific properties and activities that are not observed in simpler compounds.

Properties

IUPAC Name

2-[2,5-dioxo-1-(4-piperidin-1-ylphenyl)pyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-20-14-19(29-18-7-3-2-6-17(18)22(27)28)21(26)24(20)16-10-8-15(9-11-16)23-12-4-1-5-13-23/h2-3,6-11,19H,1,4-5,12-14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOWRYGXJGGBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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